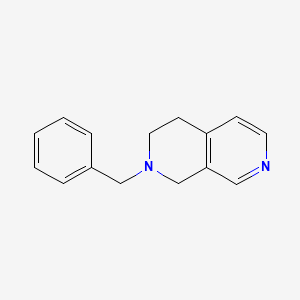

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bencil-1,2,3,4-tetrahidro-2,7-naftiridina es un compuesto heterocíclico que contiene nitrógeno. Pertenece a la clase de naftiridinas, que son conocidas por sus diversas actividades biológicas y aplicaciones en química medicinal. Este compuesto presenta una estructura tetrahidro, lo que significa que tiene anillos parcialmente saturados, lo que contribuye a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Bencil-1,2,3,4-tetrahidro-2,7-naftiridina típicamente involucra la ciclización de precursores apropiados. Un método común incluye la reacción de 2-cloro-3-formil-quinolinas con arilaminas sustituidas a través de aminación reductora, seguida de N-alilación y ciclización intramolecular de tipo Heck . Este método asegura la formación de la estructura tetrahidro con alta eficiencia.

Métodos de producción industrial

La producción industrial de 2-Bencil-1,2,3,4-tetrahidro-2,7-naftiridina puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Los catalizadores y los disolventes se eligen cuidadosamente para garantizar la escalabilidad y la rentabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

2-Bencil-1,2,3,4-tetrahidro-2,7-naftiridina experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.

Reducción: Esto puede saturar aún más el compuesto o reducir grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.

Sustitución: Se utilizan reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir derivados totalmente saturados.

Aplicaciones Científicas De Investigación

2-Bencil-1,2,3,4-tetrahidro-2,7-naftiridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se utiliza en el estudio de las interacciones enzimáticas y como una sonda para las vías biológicas.

Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.

Mecanismo De Acción

El mecanismo de acción de 2-Bencil-1,2,3,4-tetrahidro-2,7-naftiridina implica su interacción con dianas moleculares específicas. Puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas dependen de la aplicación específica, pero las dianas comunes incluyen el ADN, las proteínas y las membranas celulares .

Comparación Con Compuestos Similares

Compuestos similares

1,2,3,4-Tetrahidroisoquinolina: Otro compuesto tetrahidro con significativa actividad biológica.

1,5-Naftiridina: Conocida por sus propiedades medicinales y características estructurales similares.

1,6-Naftiridina: Exhibe una amplia gama de actividades biológicas, incluyendo efectos anticancerígenos y antimicrobianos.

Singularidad

2-Bencil-1,2,3,4-tetrahidro-2,7-naftiridina es única debido a su sustitución bencílica específica, que puede mejorar su afinidad de unión y selectividad para ciertos objetivos biológicos. Esto la convierte en un compuesto valioso en la química medicinal y el desarrollo de fármacos.

Actividad Biológica

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine is a bicyclic heterocyclic compound that has attracted attention in medicinal chemistry due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound belongs to the naphthyridine family and features a fused ring structure with nitrogen atoms that contribute to its unique chemical reactivity. The specific benzyl substitution enhances its biological activity compared to other derivatives within the same family.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The compound's mechanism likely involves disrupting cellular processes or interfering with metabolic pathways essential for microbial survival.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis. Specific derivatives have shown promising results in preclinical models of cancer .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can bind to enzymes and receptors that play critical roles in cellular functions. For instance, it may act as an inhibitor of certain kinases involved in cancer progression .

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

- Anticancer Efficacy : In a study evaluating the anticancer potential against breast cancer cell lines (MCF-7), the compound showed an IC50 value of 15 µM after 48 hours of treatment. This suggests a moderate level of potency compared to standard chemotherapeutic agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related naphthyridine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | Contains chlorine substituent | Antimicrobial properties |

| 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | Chlorine at a different position | Potential anticancer activity |

| 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine | Two chlorine substituents | Enhanced biological activity |

Propiedades

IUPAC Name |

2-benzyl-3,4-dihydro-1H-2,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-2-4-13(5-3-1)11-17-9-7-14-6-8-16-10-15(14)12-17/h1-6,8,10H,7,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREBONXTYYMNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CN=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.